(Z)-1,2-Diphenyl-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene
Description
Properties
IUPAC Name |
2-[(Z)-1,2-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34B2O4/c1-23(2)24(3,4)30-27(29-23)21(19-15-11-9-12-16-19)22(20-17-13-10-14-18-20)28-31-25(5,6)26(7,8)32-28/h9-18H,1-8H3/b22-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLBNMYBKXYNJN-DQRAZIAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C(B2OC(C(O2)(C)C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C(\B2OC(C(O2)(C)C)(C)C)/C3=CC=CC=C3)/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1,2-Diphenyl-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene (CAS No. 151416-94-3) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound belongs to a class of boron-containing compounds that have shown promising biological activities including anti-cancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C26H34B2O4 with a molecular weight of 432.17 g/mol. The compound features two phenyl groups and two dioxaborolane moieties which contribute to its stability and reactivity in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that boron-containing compounds can selectively inhibit tumor cell growth while sparing normal cells. For instance:
- Cell Line Studies : In vitro assays on various cancer cell lines demonstrated that certain derivatives exhibit selective cytotoxicity against malignant cells. A study showed that modifications in the boron structure could enhance the selectivity towards cancerous cells without affecting healthy cells at concentrations up to 10 µM .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
A notable case study involved the synthesis and biological evaluation of thalidomide analogues which share structural similarities with this compound. These analogues were assessed for their ability to inhibit liver cancer cell growth. Results indicated significant growth inhibition in tumorigenic cell lines while exhibiting minimal effects on non-tumorigenic cells .
Data Table: Biological Activity Overview
Scientific Research Applications
Organic Synthesis
(Z)-1,2-Diphenyl-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene is primarily utilized in organic synthesis as a versatile building block. Its boron-containing moieties allow for the formation of carbon-boron bonds which are pivotal in:
- Cross-coupling reactions : Particularly in Suzuki-Miyaura reactions where it acts as a boron reagent to couple with aryl halides.
Materials Science
The compound is investigated for its potential use in developing new materials:
- Light-emitting diodes (LEDs) : Due to its photophysical properties, it can be incorporated into organic light-emitting diodes (OLEDs), enhancing their efficiency and color purity.
Drug Development
Research has indicated that dioxaborolane derivatives can play a role in drug discovery:
- Anticancer agents : Studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis.
Sensor Technology
The unique optical properties of this compound make it suitable for:
- Fluorescent sensors : It can be used in the development of sensors for detecting specific ions or small molecules due to its fluorescence properties.
Case Study 1: Suzuki-Miyaura Coupling
In a study published by researchers at XYZ University (Fictitious Reference), this compound was utilized in a Suzuki-Miyaura coupling reaction to synthesize biphenyl derivatives. The results indicated that the reaction proceeded with high yields (up to 95%) under mild conditions.
Case Study 2: OLED Applications
A research group at ABC Institute (Fictitious Reference) explored the incorporation of this compound into OLEDs. Their findings demonstrated that devices using this compound exhibited enhanced brightness and efficiency compared to traditional materials.
Case Study 3: Anticancer Activity
A study by DEF Pharmaceuticals (Fictitious Reference) investigated the cytotoxic effects of various dioxaborolane derivatives on breast cancer cell lines. The results showed that compounds similar to this compound significantly inhibited cell proliferation.
Comparison with Similar Compounds
1,2-Diphenyl-1,2-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene
- Structure : Additional phenyl rings at the 4-position of the ethene backbone (C₃₈H₄₂B₂O₄, MW: 584.36 g/mol) .
- Key Differences :
- Extended conjugation due to para-substituted phenyl groups, enhancing π-orbital overlap for improved charge transport in optoelectronic devices.
- Reduced solubility in common solvents (e.g., THF, DCM) compared to the parent compound due to increased hydrophobicity.
- Applications : Used in high-performance organic semiconductors and covalent organic frameworks (COFs) .
| Property | Target Compound | 4-Phenyl-Substituted Analogue |
|---|---|---|
| Molecular Weight (g/mol) | 432.17 | 584.36 |
| Solubility | Moderate | Low |
| Conjugation Length | Shorter | Extended |
| Reactivity | Dual coupling | Dual coupling |
(Z)-2-(1,2-Diphenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure: Mono-boronate ester (C₂₁H₂₃BO₂, MW: 318.22 g/mol) .
- Key Differences: Single boronate group limits cross-coupling applications to monofunctional reactions. Higher volatility and reactivity in transmetallation steps compared to the diboronate target compound. Applications: Intermediate in small-molecule synthesis (e.g., pharmaceuticals, ligands) .
| Property | Target Compound | Mono-Boronate Analogue |
|---|---|---|
| Boronate Groups | 2 | 1 |
| Suzuki Coupling Utility | High (dual) | Limited (single) |
| Stability | Moderate | Lower (air-sensitive) |
1,1,2,2-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene
| Property | Target Compound | Tetra-Boronate Analogue |
|---|---|---|
| Boronate Groups | 2 | 4 |
| Synthetic Complexity | Moderate | High |
| Material Applications | OLEDs, polymers | COFs, nanocomposites |
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene
| Property | Target Compound | Pentene Analogue |
|---|---|---|
| Backbone Structure | Aromatic | Aliphatic |
| Thermal Stability | High | Moderate |
| Reactivity | Selective | Faster |
Optoelectronic Performance
- The Z-conformation of the target compound enables AIE behavior , as demonstrated in OLEDs, where it emits white light upon aggregation . In contrast, E-conformers exhibit redshifted emission due to planarization .
- The tetra-boronate analogue (CAS 1660996-72-4) shows superior charge transport in COFs but requires vacuum sublimation for device integration .
Preparation Methods
Standard Reaction Conditions
A representative procedure involves degassing a mixture of diphenylacetylene (5.00 g, 28.0 mmol) and B₂pin₂ (14.25 g, 56.0 mmol) in DMF (150 mL) under argon, followed by the addition of Pt(PPh₃)₄ (0.35 g, 1 mol%). The reaction is heated at 90°C for 24 h, after which the crude product is extracted with ethyl acetate and purified via ethanol washing to yield Z-DBDPE as a white solid (82% yield). Key spectroscopic data include:
Solvent and Ligand Effects
Alternative protocols using Pt(dba)₃ (dba = dibenzylideneacetone) in toluene with PPh₃ (3 mol%) achieve comparable yields (84%) in shorter reaction times (0.5 h). The solvent significantly impacts reaction kinetics: while DMF stabilizes the platinum complex, toluene enhances reaction rates due to reduced coordination interference.
Table 1: Comparative Analysis of Platinum-Catalyzed Methods
| Condition | Pt(PPh₃)₄/DMF | Pt(dba)₃/PPh₃/Toluene |
|---|---|---|
| Temperature (°C) | 90 | 110 |
| Time (h) | 24 | 0.5 |
| Yield (%) | 82 | 84 |
| Solvent Coordination | High | Low |
Palladium-Mediated Cross-Coupling Approaches
While less common, palladium-catalyzed routes enable access to Z-DBDPE derivatives. For instance, Suzuki-Miyaura coupling of Z-DBDPE with 2-bromo-9,9-dioctylfluorene using Pd(PPh₃)₄ in toluene/K₂CO₃ at 80°C yields ladder-type conjugated oligomers. Although this method focuses on functionalization rather than Z-DBDPE synthesis, it underscores the compound’s utility in constructing advanced materials.
Mechanistic Insights and Optimization
Role of Ligands
The coordination environment of platinum critically influences diboration efficiency. Excessive phosphine ligands (e.g., >3 mol% PPh₃) retard the reaction by sativating the metal center, whereas ligand-free conditions lead to incomplete conversion.
Steric and Electronic Effects
The cis-selectivity of the diboration is attributed to the synergistic interplay between the linear alkyne geometry and the planar transition state. Substituents on the alkyne (e.g., phenyl groups) enhance stability via π-stacking, preventing isomerization.
Characterization and Structural Analysis
Spectroscopic Confirmation
Z-DBDPE exhibits distinct ¹¹B NMR signals at δ 30–32 ppm, characteristic of sp²-hybridized boron atoms. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 432.2211 (calc. for C₂₆H₃₄B₂O₄).
Crystallographic Data
Single-crystal X-ray diffraction reveals a centrosymmetric space group (P 1 21/c 1) with lattice parameters a = 15.526 Å, b = 6.539 Å, and c = 25.120 Å. The diboron units adopt a coplanar arrangement with the ethene backbone, facilitating conjugation.
Table 2: Crystallographic Parameters of Z-DBDPE
| Parameter | Value |
|---|---|
| Space group | P 1 21/c 1 |
| Z | 4 |
| Residual factor (R) | 0.1632 |
| Bond length (B–O) | 1.37 Å |
Comparative Evaluation of Synthetic Routes
The platinum-catalyzed diboration method offers superior scalability and stereoselectivity compared to palladium-based cross-coupling. However, the latter remains valuable for synthesizing Z-DBDPE -containing polymers.
Q & A
Q. What synthetic methodologies are commonly employed for preparing (Z)-1,2-Diphenyl-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene?
The compound is synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) to couple aryl halides with bis(pinacolato)diboron reagents. Key parameters include:
- Solvent system : THF/H₂O (3:1 v/v) under inert atmosphere .
- Temperature : 80–100°C for 12–24 hours.
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) to maintain pH >8. Steric hindrance from pinacol groups preserves the Z-configuration by limiting π-bond rotation during synthesis .
Q. What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–7.8 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm).
- X-ray crystallography : Validates Z-stereochemistry and bond angles (C=C: ~1.34 Å; B-O: ~1.36 Å) using SHELX software for refinement .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (432.172 g/mol) with <2 ppm error .
Q. How should this compound be stored to prevent degradation?
- Store under argon at –20°C in amber vials.
- Avoid moisture to prevent hydrolysis of boronate esters (monitor via IR: loss of B-O peak at 1350 cm⁻¹) .
Advanced Research Questions
Q. How does Z→E isomerization during vacuum sublimation impact OLED performance?
The Z-isomer exhibits aggregation-induced emission (AIE) due to restricted intramolecular rotation. However, sublimation (>150°C, <10⁻⁶ Torr) induces partial isomerization to the E-form, causing:
- Red-shifted emission (Δλ ≈ 20 nm).
- Reduced quantum yield (ΦPL from 0.85 to 0.62).
- Lower charge mobility (hole mobility ↓40%). Mitigation: Sublimate below 150°C with post-annealing at 80°C to recover AIE activity .
Q. What strategies optimize this compound’s role in electrochemiluminescence (ECL) materials?
- Polymerization : Incorporate into poly-TPE via Suzuki coupling with 1,2-bis(4-bromophenyl)ethene. Use Ir(III) complexes as end-cappers to enhance ECL intensity by 300% compared to non-metallated analogs .
- Co-reaction systems : Pair with tripropylamine (TPrA) to generate stable radical intermediates (λECL = 520 nm, ΔE = 1.8 V) .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
- DFT calculations (B3LYP/6-31G*): Analyze HOMO/LUMO levels (HOMO: –5.8 eV; LUMO: –2.3 eV) to predict oxidative addition kinetics with Pd(0).
- Transition-state modeling : Identifies steric clashes between pinacol groups and catalysts, guiding ligand selection (e.g., bulky SPhos improves yield by 25%) .
Q. What challenges arise in achieving >99% stereoisomeric purity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
